(2,6-Bis(methylthio)phenyl)propanoic acid
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Overview
Description
(2,6-Bis(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O2S2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(methylthio)phenyl)propanoic acid typically involves the introduction of methylthio groups to a phenyl ring followed by the addition of a propanoic acid group. One common method includes the reaction of 2,6-dimethylthiophenol with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation, crystallization, and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis(methylthio)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(2,6-Bis(methylthio)phenyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Bis(methylthio)phenyl)propanoic acid involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. The propanoic acid moiety can form hydrogen bonds and ionic interactions with various targets, influencing the compound’s overall activity and properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylthiophenol: Lacks the propanoic acid group but shares the methylthio-substituted phenyl ring.
2,6-Dimethylphenylpropanoic acid: Lacks the methylthio groups but has a similar propanoic acid moiety.
2,6-Dimethylsulfonylphenylpropanoic acid: Contains sulfonyl groups instead of methylthio groups.
Uniqueness
(2,6-Bis(methylthio)phenyl)propanoic acid is unique due to the presence of both methylthio groups and a propanoic acid moiety, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H14O2S2 |
---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
3-[2,6-bis(methylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O2S2/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
MLSGQTNRZHUTQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC=C1)SC)CCC(=O)O |
Origin of Product |
United States |
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